CYP2C19 Inhibition Profile: A 7.0 µM IC50 Distinguishes 1-(3-Bromophenyl)imidazole from More Potent CYP11B1-Targeting Analogs
1-(3-Bromophenyl)imidazole demonstrates a moderate inhibitory effect on the cytochrome P450 isoform CYP2C19, with a measured IC50 of 7.0 µM in human hepatic microsomes [1]. In stark contrast, the structurally similar analog 1-(3-bromobenzyl)-1H-imidazole, which features a methylene linker between the imidazole and bromophenyl rings, exhibits a highly potent IC50 of 0.000143 µM (0.143 nM) against the related CYP11B1 enzyme [2]. This nearly 50,000-fold difference in potency, driven by a subtle change in molecular topology, underscores that the 1-(3-bromophenyl)imidazole scaffold offers a distinct and less promiscuous CYP inhibition profile, making it a preferred starting point for lead optimization campaigns where potent CYP inhibition is an undesirable off-target liability.
| Evidence Dimension | Inhibitory potency (IC50) against specific cytochrome P450 isoforms in human hepatic microsomes |
|---|---|
| Target Compound Data | IC50 = 7.0 µM |
| Comparator Or Baseline | 1-(3-bromobenzyl)-1H-imidazole: IC50 = 0.000143 µM (0.143 nM) |
| Quantified Difference | Target compound is approximately 48,950-fold less potent against a related CYP isoform |
| Conditions | Target compound: CYP2C19 in human microsomes, 5 min preincubation, measured via LC/MS/MS. Comparator: CYP11B1 inhibition assay. |
Why This Matters
For researchers developing imidazole-based therapeutics, a moderate CYP inhibition profile is often more desirable than extreme potency to minimize the risk of drug-drug interactions, making this compound a strategically advantageous lead candidate.
- [1] BindingDB Entry BDBM50069813 (ChEMBL3407785). Affinity Data: IC50 = 7.00E+3 nM for CYP2C19 in human microsomes. View Source
- [2] BRENDA Enzyme Database. Ligand: 1-(3-bromobenzyl)-1H-imidazole. IC50 Value: 0.000143 inhibition of CYP11B1. View Source
